4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-6-methylnicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a nicotinic acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-6-methylnicotinic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced efficiently.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-6-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the Boc-protected amino group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for the reduction of Boc-protected amides to alcohols.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of free amines.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-6-methylnicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions, as the Boc group can be selectively removed to reveal the active amino group.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-6-methylnicotinic acid involves the selective protection and deprotection of the amino group. The Boc group is introduced to protect the amino group from unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amino group for further functionalization . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Boc-gamma-Aminobutyric acid: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in organic synthesis and have similar protective properties.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-6-methylnicotinic acid is unique due to its specific structure, which combines a Boc-protected amino group with a nicotinic acid derivative. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-9(8(6-13-7)10(15)16)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |
InChI Key |
ISCUDGNLNVBFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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